Stigmastanol Acetate Antinociceptive ID50 of 11 mg/kg Exceeds Stigmasterol by 31% in Murine Acetic Acid Writhing Model
In a direct head-to-head comparison within a single controlled study, stigmastanol acetate demonstrated an ID50 of 11 mg/kg (i.p.) against acetic acid-induced abdominal constriction in mice, representing 31% greater potency than stigmasterol (ID50 = 16 mg/kg). β-Sitosterol exhibited the highest potency in the series (ID50 = 9 mg/kg), while aspirin (ID50 = 24 mg/kg) served as a positive control [1].
| Evidence Dimension | Antinociceptive ID50 (acetic acid-induced abdominal constriction) |
|---|---|
| Target Compound Data | 11 mg/kg (i.p.) |
| Comparator Or Baseline | Stigmasterol: 16 mg/kg (i.p.); β-Sitosterol: 9 mg/kg (i.p.); Aspirin: 24 mg/kg (i.p.) |
| Quantified Difference | Stigmastanol acetate is 31% more potent than stigmasterol (ΔID50 = 5 mg/kg), 22% less potent than β-sitosterol (ΔID50 = -2 mg/kg), and 54% more potent than aspirin (ΔID50 = 13 mg/kg) |
| Conditions | Swiss mice, acetic acid-induced abdominal constriction, intraperitoneal administration, dose range 3–100 mg/kg |
Why This Matters
For analgesic screening programs, stigmastanol acetate provides intermediate potency between stigmasterol and β-sitosterol, enabling dose-response calibration not achievable with either of the more extreme analogs.
- [1] Santos ARS, Niero R, Filho VC, Yunes RA, Pizzolatti MG, Delle Monache F, Calixto JB. Antinociceptive properties of steroids isolated from Phyllanthus corcovadensis in mice. Planta Med. 1995;61(4):329-332. DOI: 10.1055/s-2006-958093. PMID: 7480179. View Source
